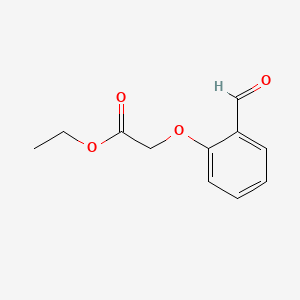

Ethyl 2-(2-formylphenoxy)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWJJQUUORDFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323407 | |

| Record name | ethyl 2-(2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41873-61-4 | |

| Record name | 41873-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-formylphenoxy)acetate is a key intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both an aldehyde and an ester group on a phenoxy scaffold, allows for diverse chemical modifications. This guide provides a comprehensive overview of the primary synthesis mechanism, detailed experimental protocols, and relevant quantitative data for the preparation of this versatile compound.

Core Synthesis Mechanism: Williamson Ether Synthesis

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]

The synthesis involves two main steps:

-

Deprotonation: Salicylaldehyde, the starting phenol, is treated with a weak base, typically anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[6][7][8] The base deprotonates the hydroxyl group of the salicylaldehyde to form a phenoxide ion. This phenoxide is a potent nucleophile.[6]

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate. This carbon is susceptible to nucleophilic attack because it is bonded to a highly electronegative bromine atom, which serves as a good leaving group.[6] The reaction proceeds via a backside attack, characteristic of an SN2 reaction, resulting in the displacement of the bromide ion and the formation of the ether linkage, yielding this compound.[4][5][6]

Caption: Williamson Ether Synthesis Mechanism.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Salicylaldehyde | 1.0 equivalent | [7] |

| Ethyl Bromoacetate | 1.1 - 1.3 equivalents | [6][7] |

| Potassium Carbonate | 2.0 - 3.0 equivalents | [6][7] |

| Reaction Conditions | ||

| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) | [6][7][8] |

| Temperature | 80 °C or Reflux | [6][7][8] |

| Reaction Time | 4 - 72 hours | [6][7][8] |

| Product | ||

| Yield | 63% - 81% | [6][7][8] |

Detailed Experimental Protocols

Two representative experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis in Acetonitrile

This protocol is adapted from a procedure described on ChemSpider Synthetic Pages.[7]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 125 | 1 |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 150 | 1.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 375 | 3 |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 830 mL | - |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Brine (saturated NaCl) | NaCl(aq) | - | As needed | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a 1000 mL round-bottom flask equipped with a large stir bar, add salicylaldehyde (15.26 g, 125 mmol), acetonitrile (830 mL), and potassium carbonate (51.82 g, 375 mmol).[7]

-

Stir the mixture for five minutes; the solution will turn yellow.[7]

-

Add ethyl bromoacetate (25.05 g, 150 mmol) all at once, causing the solution to become colorless. Caution: Ethyl bromoacetate is a powerful lachrymator and highly toxic; handle with care in a well-ventilated fume hood.[7]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 72 hours with vigorous stirring.[7]

-

After 72 hours, cool the flask to room temperature.[7]

-

Remove the solids by filtration through a coarse fritted funnel.[7]

-

Wash the solids thoroughly with diethyl ether (250 mL).[7]

-

Transfer the filtrate to a separatory funnel and add deionized water (≈ 500 mL).[7]

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 150 mL).[7]

-

Combine the organic layers and wash with deionized water (2 x 200 mL), followed by brine (200 mL).[7]

-

Dry the organic layer with anhydrous sodium sulfate.[7]

-

Remove the solvent in vacuo to yield the desired product as a clear yellow-orange oil (14.89 g, 63% yield).[7]

Protocol 2: Synthesis in N,N-Dimethylformamide (DMF)

This protocol is a general procedure adapted for the synthesis of phenoxyacetate esters.[6]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.0 |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 1.1 - 1.3 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.0 |

| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - |

| Brine (saturated NaCl solution) | NaCl(aq) | - | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - |

Procedure:

-

To a solution of salicylaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).[6]

-

Stir the mixture at room temperature for 15-20 minutes.[6]

-

Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.[6]

-

Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature.[6]

-

Dilute the mixture with ethyl acetate.[6]

-

Wash the organic layer with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by flash column chromatography.[6] A reported yield for this method is 81%.[6]

Caption: General Experimental Workflow.

References

- 1. m.youtube.com [m.youtube.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of Ethyl 2-(2-formylphenoxy)acetate. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and molecules of pharmaceutical interest.

Core Chemical Properties

This compound, with the molecular formula C₁₁H₁₂O₄, is a solid at room temperature.[1][2] It is also known by other names such as (2-Formylphenoxy)acetic acid ethyl ester and 2-(Ethoxycarbonylmethoxy)benzaldehyde.[2]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 208.21 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 45 - 47 °C | [1] |

| Purity | ≥98% | [2] |

| CAS Number | 41873-61-4 | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 2-hydroxybenzaldehyde with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2-hydroxybenzaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 2-hydroxybenzaldehyde (1.0 equivalent) and potassium carbonate (2.0 equivalents) is prepared in freshly distilled DMF.

-

Ethyl bromoacetate (1.3 equivalents) is added to the mixture.

-

The reaction mixture is heated at 80 °C for 4 hours.

-

After cooling to room temperature, ethyl acetate is added to the mixture.

-

The organic layer is washed with brine.

-

The separated organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure (in vacuo).

-

The resulting residue is purified by flash chromatography using a mixture of hexane and ethyl acetate as the eluent.

A reported yield for this synthesis is 81%.[4]

Synthesis Workflow

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 1.21 | Triplet (t) | 3H | -OCH₂CH₃ | [4] |

| 4.18 | Quartet (q) | 2H | -OCH₂ CH₃ | [4] |

| 4.99 | Singlet (s) | 2H | -OCH₂ COO- | [4] |

| 7.12 | Triplet (t) | 1H | Aromatic CH | [4] |

| 7.18 | Doublet (d) | 1H | Aromatic CH | [4] |

| 7.64 | Doublet of Doublet of Doublets (ddd) | 1H | Aromatic CH | [4] |

| 7.72 | Doublet of Doublets (dd) | 1H | Aromatic CH | [4] |

| 10.45 | Singlet (s) | 1H | -CH O (aldehyde) | [4] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the structure of the molecule. The following table provides the predicted chemical shifts for the carbon atoms.

| Predicted Chemical Shift (δ) ppm | Assignment |

| 14.1 | -OCH₂C H₃ |

| 61.2 | -OC H₂CH₃ |

| 65.5 | -OC H₂COO- |

| 113.0 | Aromatic C H |

| 121.7 | Aromatic C H |

| 125.1 | Aromatic C -CHO |

| 128.4 | Aromatic C H |

| 135.9 | Aromatic C H |

| 160.7 | Aromatic C -O |

| 168.4 | -C =O (ester) |

| 189.6 | -C HO (aldehyde) |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 208, corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z = 45) and the acylium ion. For aldehydes, cleavage of the C-H bond of the formyl group (M-1) or the entire formyl group (M-29) is characteristic.[5]

Expected Fragmentation:

-

m/z = 208: Molecular ion [C₁₁H₁₂O₄]⁺

-

m/z = 163: Loss of -OCH₂CH₃

-

m/z = 179: Loss of -CHO

-

m/z = 135: Loss of -CH₂COOCH₂CH₃

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~2850 and ~2750 | Aldehyde C-H stretch |

| ~1750-1735 | Ester C=O stretch |

| ~1740-1720 | Aldehyde C=O stretch |

| ~1600, ~1475 | Aromatic C=C stretch |

| ~1300-1000 | C-O stretch (ester and ether) |

Chemical Reactivity: Photocyclization

This compound and related compounds undergo photochemical cyclization when irradiated with UV light (e.g., 365 nm), particularly in dimethyl sulfoxide (DMSO). This reaction leads to the formation of chromanone and benzofuranone derivatives.

Proposed Photocyclization Pathway

The proposed mechanism involves an initial intramolecular hydrogen abstraction by the excited aldehyde carbonyl group from the adjacent methylene group of the acetate moiety. This is followed by radical cyclization and subsequent rearrangement to yield the final products.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate (CAS: 41873-61-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-formylphenoxy)acetate, with the CAS number 41873-61-4, is a member of the phenoxyacetate class of organic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and medicinal chemistry. While specific biological activity data for this compound is limited in publicly available literature, this document contextualizes its potential by examining the activities of structurally related phenoxyacetic acid derivatives. This guide serves as a foundational resource for researchers interested in utilizing this compound as a building block for the synthesis of novel bioactive molecules.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1][2] Its structure features a phenoxy ring substituted with a formyl group and an ethyl acetate moiety linked via an ether bond.

| Property | Value | Source |

| CAS Number | 41873-61-4 | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Melting Point | 45 - 47 °C | |

| Physical Form | Solid | |

| Purity | ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [2] |

| logP | 1.441 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 5 | [2] |

Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 2-hydroxybenzaldehyde with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of 2-(2-formylphenoxy)acetate esters.

Materials and Reagents:

-

2-hydroxybenzaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of 2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine to remove DMF and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The phenoxyacetic acid scaffold is present in a variety of biologically active compounds.[3] While direct biological data for the title compound is scarce, the known activities of its derivatives suggest several areas of interest for drug development.

As a Precursor for Antibacterial Agents

The corresponding carboxylic acid, 2-formylphenoxyacetic acid, has been used to synthesize a series of azomethine derivatives which have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli.[4] Some of these derivatives exhibited efficacy comparable to the standard antibiotic, ciprofloxacin.[4] This suggests that this compound can be a valuable starting material for the development of new antibacterial agents.

Table of Antibacterial Activity for Azomethine Derivatives of 2-Formylphenoxyacetic Acid [4]

| Compound | Staphylococcus aureus Inhibition Zone (mm) | Escherichia coli Inhibition Zone (mm) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MBC (µg/mL) |

| 2a | 25 | 27 | 6.25 | 6.25 | 12.5 | 12.5 |

| 2b | 23 | 22 | 6.25 | 6.25 | 6.25 | 12.5 |

| 2e | 24 | 26 | 6.25 | 6.5 | 25 | 6.5 |

| 2g | 25 | 27 | 6.25 | 6.25 | 6.25 | 6.25 |

| 2h | 26 | 30 | 6.25 | 6.25 | 6.25 | 6.25 |

| Ciprofloxacin (Standard) | 25 | 30 | 6.25 | 12.5 | 12.5 | 25 |

Potential as an Anti-mycobacterial Agent Precursor

Phenoxyacetic acid derivatives have also been investigated for their anti-mycobacterial properties.[5] For instance, derivatives synthesized from 2-(4-formyl-2-methoxyphenoxy) acetic acid have been evaluated for their activity against Mycobacterium tuberculosis H37Rv.[5] This indicates that the core structure of this compound could be a useful template for designing novel anti-tuberculosis drugs.

Photochemical Applications

Recent studies have shown that 2-(2-formylphenoxy)acetic acid and its esters, including this compound, can undergo photocyclization when irradiated with 365 nm light in dimethyl sulfoxide (DMSO).[6][7] This reaction leads to the formation of hydroxychromanones and benzofuranones, which are heterocyclic structures of interest in medicinal chemistry.[6][7] This photochemical reactivity opens up possibilities for the synthesis of diverse compound libraries.

Logical Workflow for Biological Screening

Given the potential of its derivatives, this compound is a candidate for inclusion in screening libraries for drug discovery. A logical workflow for its evaluation would involve its derivatization followed by a series of biological assays.

References

- 1. This compound | C11H12O4 | CID 345961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. jetir.org [jetir.org]

- 4. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

"Ethyl 2-(2-formylphenoxy)acetate" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 2-(2-formylphenoxy)acetate, a key intermediate in various synthetic pathways.

Core Molecular Data

This compound, with the CAS number 41873-61-4, is a solid organic compound.[1] Its fundamental molecular attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C11H12O4 | [2][3][4][5] |

| Molecular Weight | 208.21 g/mol | [2][3][5] |

| IUPAC Name | This compound | [2] |

| Synonyms | (2-Formylphenoxy)acetic acid ethyl ester, 2-(Ethoxycarbonylmethoxy)benzaldehyde | [3] |

| Physical Form | Solid | [1] |

| Melting Point | 45 - 47 °C | [1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 2-hydroxybenzaldehyde with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a weak base like potassium carbonate.

General Experimental Method:

A mixture of 2-hydroxybenzaldehyde (10 mmol), ethyl bromoacetate (13 mmol), and potassium carbonate (20 mmol) in freshly distilled dimethylformamide (50 mL) is heated at 80 °C for 4 hours.[1] Following the reaction, ethyl acetate (200 mL) is added, and the resulting mixture is washed with brine (3 x 50 mL).[1] The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.[1] The crude product is purified by flash chromatography.[1] A reported yield for this synthesis is 81%.[1]

Characterization and Analysis

The structural confirmation and purity of this compound can be ascertained using a variety of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure.

-

Infrared (IR) Spectroscopy: This technique helps in identifying the characteristic functional groups present in the molecule, such as the carbonyl groups of the aldehyde and the ester, as well as the ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate

This technical guide provides a comprehensive overview of ethyl 2-(2-formylphenoxy)acetate, a significant organic compound utilized in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical identity, properties, synthesis, and reactivity.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms:

Physicochemical Properties

The following table summarizes the key quantitative data and physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| Melting Point | 45 - 47 °C | [3][4] |

| Boiling Point | 322 °C at 760 mmHg | [3] |

| Flash Point | 141.5 °C | [3] |

| Density | 1.169 g/cm³ | [3] |

| Purity | ≥95% | [2][4] |

| Physical Form | Solid | [4] |

| CAS Number | 41873-61-4 | [1][2][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 2-hydroxybenzaldehyde with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a weak base.

A general procedure for the synthesis of this compound is as follows:[5]

-

Materials and Reagents:

-

2-hydroxybenzaldehyde

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), freshly distilled

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

-

Procedure:

-

A mixture of 2-hydroxybenzaldehyde (1.0 equivalent), ethyl bromoacetate (1.3 equivalents), and anhydrous potassium carbonate (2.0 equivalents) is prepared in freshly distilled N,N-dimethylformamide.

-

The reaction mixture is heated to 80°C for approximately 4 hours.

-

After heating, ethyl acetate is added to the mixture.

-

The resulting mixture is washed multiple times with brine.

-

The organic layer is subsequently dried over anhydrous sodium sulfate.

-

Volatiles are removed under reduced pressure (in vacuo).

-

The resulting residue is purified by flash chromatography to yield this compound. A reported yield for this synthesis is 81%.[5]

-

Caption: Synthesis workflow for this compound.

Photochemical Reactivity

Recent studies have shown that this compound and its derivatives undergo interesting photochemical transformations. Specifically, upon irradiation with 365 nm light, these compounds can undergo photocyclization to form chromanone and benzofuranone derivatives.[6] This reaction is noted to occur with good yields, particularly in dimethyl sulfoxide (DMSO).[6]

Caption: Photochemical pathway of this compound.

References

- 1. This compound | C11H12O4 | CID 345961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 41873-61-4 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Ethyl 2-(2-formylphenoxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(2-formylphenoxy)acetate, a key intermediate in various synthetic pathways. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for researchers.

¹H NMR (Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 800 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.45 | s | - | 1H | Aldehydic proton (-CHO) |

| 7.72 | dd | 7.7, 1.8 | 1H | Aromatic proton |

| 7.64 | ddd | 8.6, 7.1, 1.9 | 1H | Aromatic proton |

| 7.18 | d | 8.4 | 1H | Aromatic proton |

| 7.12 | t | 7.5 | 1H | Aromatic proton |

| 4.99 | s | - | 2H | Methylene protons (-OCH₂CO-) |

| 4.18 | q | 7.1 | 2H | Methylene protons (-OCH₂CH₃) |

| 1.21 | t | 7.1 | 3H | Methyl protons (-OCH₂CH₃) |

s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, ddd = doublet of doublet of doublets

¹³C NMR (Nuclear Magnetic Resonance) Data

While specific experimental ¹³C NMR data for this compound was not available in the searched literature, data for the closely related analogue, Isopropyl 2-(2-formylphenoxy)acetate, provides valuable insight into the expected chemical shifts.

Reference Compound: Isopropyl 2-(2-formylphenoxy)acetate Solvent: DMSO-d₆ Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment Category |

| 189.0 | Aldehyde Carbonyl |

| 167.8 | Ester Carbonyl |

| 160.1 | Aromatic C-O |

| 136.1 | Aromatic C-H |

| 127.5 | Aromatic C-CHO |

| 124.7 | Aromatic C-H |

| 121.5 | Aromatic C-H |

| 114.0 | Aromatic C-H |

| 68.6 | Methylene Carbon (-OCH₂CO-) |

| 65.5 | Methine Carbon (-OCH(CH₃)₂) |

| 21.4 | Methyl Carbons (-OCH(CH₃)₂) |

IR (Infrared) Spectroscopy Data

The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~2850 & ~2750 | Medium, distinct | Aldehyde C-H Stretch |

| ~1750 | Strong | Ester C=O Stretch |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~1200 | Strong | C-O (Ester and Ether) Stretch |

MS (Mass Spectrometry) Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Weight: 208.21 g/mol [1]

| m/z | Proposed Fragment Ion |

| 208 | [M]⁺ (Molecular Ion) |

| 179 | [M - CHO]⁺ |

| 163 | [M - OCH₂CH₃]⁺ |

| 135 | [M - COOCH₂CH₃]⁺ |

| 121 | [Phenoxy-CH₂]⁺ |

| 107 | [C₆H₄O-CH₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 45 | [COOCH₂CH₃]⁺ |

| 29 | [CH₂CH₃]⁺ |

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A mixture of the corresponding 2-hydroxybenzaldehyde (1.0 equivalent), ethyl bromoacetate (1.3 equivalents), and potassium carbonate (2.0 equivalents) in freshly distilled dimethylformamide (DMF) is heated at 80°C for 4 hours. After cooling, ethyl acetate is added, and the resulting mixture is washed with brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The crude product is purified by flash chromatography.[2]

NMR Spectroscopy

A sample of the compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The spectrum is recorded on a high-field NMR spectrometer (e.g., 800 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The infrared spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate: Physicochemical Properties and Synthetic Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(2-formylphenoxy)acetate, with a focus on its melting point and physical state. Detailed experimental protocols for its synthesis and characterization are also presented to support research and development activities in organic synthesis and medicinal chemistry.

Physicochemical Data

This compound is a solid at room temperature.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 41873-61-4 | [1][2][3] |

| Physical State | Solid | [1] |

| Melting Point | 45 - 47 °C | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3] |

| Molecular Weight | 208.21 g/mol | [2][3] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its melting point.

This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetate esters. The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion of 2-hydroxybenzaldehyde attacks ethyl bromoacetate.

Materials and Reagents:

-

2-hydroxybenzaldehyde (Salicylaldehyde)

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for approximately 15-20 minutes to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer with brine to remove DMF and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography to yield pure this compound. A reported yield for this synthesis is 81%.

The melting point of a compound is a critical indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.

Equipment:

-

Melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Place a small amount of dry, crystalline this compound on a clean, dry surface. If necessary, finely powder the sample using a spatula or mortar and pestle.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the sample down into the bottom, aiming for a sample height of about 3 mm.[1]

-

Apparatus Setup: Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. For a known compound like this, start heating at a rate that brings the temperature to about 10-15°C below the expected melting point (45-47°C).

-

Measurement: Once near the expected melting point, reduce the heating rate to about 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting). Continue observing and record the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the sample.[4] A pure compound will typically have a sharp melting point range of 1-2°C.

Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Williamson Ether Synthesis of Ethyl 2-(2-formylphenoxy)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for preparing Ethyl 2-(2-formylphenoxy)acetate, a key intermediate in various synthetic applications. The document details the underlying reaction mechanism, presents collated quantitative data, and offers a detailed experimental protocol and workflow.

Reaction Mechanism and Principles

The synthesis of this compound from salicylaldehyde (2-hydroxybenzaldehyde) and an ethyl haloacetate is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process involves two primary steps:

-

Deprotonation: The acidic phenolic hydroxyl group of salicylaldehyde is deprotonated by a weak base, typically potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion.[4][5][6]

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. This concerted, backside attack displaces the bromide ion, a good leaving group, to form the desired ether linkage.[1][7][4]

The overall reaction is valued for its reliability and broad scope in preparing both symmetrical and asymmetrical ethers.[7]

Caption: Figure 1: Reaction mechanism of the Williamson ether synthesis.

Data Presentation

Physical and Chemical Properties

This table summarizes the key properties of the reactants and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | Liquid | -7 | 197 | 90-02-8 |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Liquid | -13.9 | 159 | 105-36-2 |

| This compound | C₁₁H₁₂O₄ | 208.21[8][9] | Solid | 45 - 47[10] | 322 (at 760 mmHg)[10] | 41873-61-4[9] |

Summary of Reaction Conditions

The following table compiles various reported conditions for the synthesis, highlighting the typical parameters and resulting yields.

| Base (Equivalents) | Solvent | Alkylating Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| K₂CO₃ (2.0) | DMF | Bromoacetic ester | 80 | 4 | 81 | [11] |

| K₂CO₃ (3.0) | MeCN | Ethyl bromoacetate | Reflux | 72 | 63 | [12] |

| NaOH (2.0) | Water | Chloroacetic acid | Reflux | 3 | 82-83* | [13] |

*Note: This yield is for the resulting carboxylic acid, o-formylphenoxyacetic acid, after hydrolysis.

Experimental Protocols

This section provides a representative, detailed methodology for the synthesis of this compound based on established procedures.[4][11][12]

Materials and Reagents

-

Salicylaldehyde (1.0 equiv.)

-

Ethyl bromoacetate (1.2-1.3 equiv.)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 equiv.) and the chosen solvent (e.g., DMF, ~0.2 M concentration).

-

Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equiv.) to the solution. Stir the resulting mixture at room temperature for 15-20 minutes.

-

Alkylation: Add ethyl bromoacetate (1.2-1.3 equiv.) to the reaction mixture. Caution: Ethyl bromoacetate is a potent lachrymator and should be handled in a well-ventilated fume hood.[12]

-

Heating: Heat the reaction mixture to 80°C (for DMF) or to reflux (for MeCN) and maintain this temperature, with vigorous stirring, for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the inorganic solids by filtration.

-

If using DMF, dilute the filtrate with ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

-

If using MeCN, remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Caption: Figure 2: A typical experimental workflow for the synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 4. benchchem.com [benchchem.com]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. This compound | C11H12O4 | CID 345961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. echemi.com [echemi.com]

- 11. rsc.org [rsc.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to obtain Ethyl 2-(2-formylphenoxy)acetate, a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds. The core of this synthesis is the well-established Williamson ether synthesis, a reliable and widely used method for forming ether linkages.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved through the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate.[1][2][3] This reaction is conducted in the presence of a base, which deprotonates the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl haloacetate in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide to form the desired ether.[1]

The general chemical equation for this transformation is as follows:

Starting Materials and Reagents

The selection of starting materials is crucial for the successful synthesis of this compound. The primary reactants and common reagents are detailed below.

| Role | Compound | Notes |

| Phenolic Substrate | Salicylaldehyde (2-Hydroxybenzaldehyde) | Provides the phenoxide nucleophile after deprotonation. |

| Alkylating Agent | Ethyl bromoacetate or Ethyl chloroacetate | Serves as the electrophile. Ethyl bromoacetate is often more reactive but ethyl chloroacetate can also be used.[4][5] |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) | Facilitates the deprotonation of salicylaldehyde. Potassium carbonate is a common choice for its mildness and ease of handling.[5][6] |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Aprotic polar solvents are preferred as they can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction.[2] |

Quantitative Data Summary

The following table summarizes the quantitative data from representative experimental protocols for the synthesis of this compound.

| Reactant/Reagent | Equivalents (Method 1) [6] | Equivalents (Method 2) [5] | Purpose |

| Salicylaldehyde | 1.0 | 1.0 | Starting phenolic substrate |

| Ethyl bromoacetate | 1.3 | 1.2 | Alkylating agent |

| Potassium Carbonate (K₂CO₃) | 2.0 | 3.0 | Base for deprotonation |

| Solvent | DMF | MeCN | Reaction medium |

| Temperature | 80 °C | Reflux | Reaction temperature |

| Reaction Time | 4 hours | 72 hours | Duration of reaction |

| Yield | 81% | 63% | Product yield |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established laboratory procedures.

Method 1: Synthesis using Potassium Carbonate in DMF[6]

-

To a solution of salicylaldehyde (10 mmol, 1.0 equiv) in freshly distilled N,N-dimethylformamide (DMF, 50 mL), add potassium carbonate (2.76 g, 20 mmol, 2.0 equiv).

-

Add ethyl bromoacetate (13 mmol, 1.3 equiv) to the reaction mixture.

-

Heat the mixture at 80 °C for 4 hours.

-

After cooling to room temperature, add ethyl acetate (200 mL) to the mixture.

-

Wash the organic layer with brine (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography (Eluent: mixture of hexane and EtOAc, v/v 20:1) to yield this compound.

Method 2: Synthesis using Potassium Carbonate in Acetonitrile[5]

-

In a 1000 mL round-bottom flask, combine salicylaldehyde (15.26 g, 125 mmol, 1.0 equiv), acetonitrile (830 mL), and potassium carbonate (51.82 g, 375 mmol, 3.0 equiv).

-

Stir the yellow solution for five minutes.

-

Add ethyl bromoacetate (25.05 g, 150 mmol, 1.2 equiv) to the mixture all at once.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 72 hours with vigorous stirring.

-

After cooling to room temperature, filter the solids through a coarse fritted funnel.

-

Wash the solids thoroughly with diethyl ether (250 mL).

-

Transfer the filtrate to a separatory funnel and add deionized water (≈ 500 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 150 mL).

-

Combine the organic layers and wash with deionized water (2 x 200 mL), followed by brine (200 mL).

-

Dry the organic layer with anhydrous sodium sulfate and remove the solvent in vacuo to obtain the product.

Synthesis Pathway and Mechanism Visualization

The following diagrams illustrate the overall experimental workflow and the chemical reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Williamson ether synthesis for this compound.

References

An In-depth Technical Guide to the Reaction of 2-Hydroxybenzaldehyde and Ethyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2-hydroxybenzaldehyde (salicylaldehyde) and ethyl bromoacetate. The core of this process is the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. The resulting product, ethyl 2-(2-formylphenoxy)acetate, is a valuable intermediate, primarily utilized in the synthesis of bioactive heterocyclic compounds such as benzofurans and coumarins, which are of significant interest in drug discovery and development.

Core Reaction: Williamson Ether Synthesis

The reaction between 2-hydroxybenzaldehyde and ethyl bromoacetate is a classic example of the Williamson ether synthesis.[1][2] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The process involves the O-alkylation of the phenolic hydroxyl group of 2-hydroxybenzaldehyde.

Reaction Mechanism:

The reaction mechanism consists of two primary steps:

-

Deprotonation: A base, typically a weak inorganic base like potassium carbonate (K₂CO₃), is used to deprotonate the acidic phenolic hydroxyl group of 2-hydroxybenzaldehyde. This creates a highly nucleophilic phenoxide ion.[4][5][6]

-

Nucleophilic Attack (SN2): The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic α-carbon of ethyl bromoacetate. This results in a backside attack, displacing the bromide ion (a good leaving group) and forming the C-O ether linkage to yield this compound.[2][3][4]

Experimental Protocols and Data

The synthesis of this compound has been reported under various conditions. The choice of base and solvent can influence reaction time and yield.

Detailed Experimental Protocol

The following is a representative protocol adapted from established procedures for the O-alkylation of salicylaldehyde.[7][8]

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxybenzaldehyde (1.0 equiv) and a suitable solvent such as acetonitrile or DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equiv) to the solution. The mixture will typically turn yellow.

-

Alkylation: Add ethyl bromoacetate (1.1-1.3 equiv) to the stirring mixture.

-

Heating: Heat the reaction mixture to reflux (in MeCN) or 80°C (in DMF) and maintain for the required duration (4-72 hours), while monitoring the reaction's progress by thin-layer chromatography (TLC).[4][7][8]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the inorganic solids by filtration, washing the solids thoroughly with an organic solvent like diethyl ether or ethyl acetate.[7]

-

Transfer the filtrate to a separatory funnel. Dilute with deionized water and extract the aqueous layer with ethyl acetate or diethyl ether (e.g., 2 x 150 mL).

-

Combine the organic layers and wash sequentially with deionized water and brine.[4][7]

-

-

Isolation and Purification:

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of this compound.

| 2-Hydroxybenzaldehyde Derivative | Base (Equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Salicylaldehyde | K₂CO₃ (3.0) | MeCN | Reflux | 72 | 63% | [7] |

| Salicylaldehyde | K₂CO₃ (2.0) | DMF | 80°C | 4 | 81% | [4][8] |

| 2,4-dimethoxy-6-hydroxy benzaldehyde | K₂CO₃ (1.0 g per 1.0 g aldehyde) | Acetone | Reflux | 24 | N/A | [9] |

Note: N/A indicates the yield for the specific O-alkylation step was not explicitly reported, as the product was used directly in a subsequent step.

Applications in Heterocyclic Synthesis

This compound is not typically an endpoint but a crucial building block for more complex, biologically relevant molecules. Its structure, containing both an aldehyde and an ester group ortho to an ether linkage, makes it an ideal precursor for intramolecular cyclization reactions to form five- and six-membered heterocyclic rings.

Key Synthetic Applications:

-

Benzofuran Synthesis: The product is widely used to synthesize benzofuran derivatives.[9][10] These reactions often involve an intramolecular condensation, such as a Perkin or related reaction, where the enolate of the ester attacks the aldehyde functionality.[11][12][13] Benzofurans are core structures in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[14][15]

-

Coumarin Synthesis: While the direct conversion is less common from this specific intermediate, related structures are pivotal in coumarin synthesis. For instance, Knoevenagel condensation of salicylaldehyde with active methylene compounds like malonic esters is a standard route to coumarins.[16]

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. rsc.org [rsc.org]

- 9. ijpbs.com [ijpbs.com]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 12. jk-sci.com [jk-sci.com]

- 13. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

The Versatile Intermediate: A Technical Guide to Ethyl 2-(2-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(2-formylphenoxy)acetate is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its unique structure, featuring an aldehyde, an ether linkage, and an ester group, provides multiple reactive sites for further chemical transformations. This guide offers an in-depth overview of its synthesis, key chemical properties, and significant applications in organic synthesis and drug discovery.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point of 45-47 °C.[1] A summary of its key physicochemical and spectroscopic data is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41873-61-4 | [2][3][4] |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3][4] |

| Molecular Weight | 208.21 g/mol | [2][3][4] |

| Melting Point | 45-47 °C | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals and Assignments |

| ¹H NMR | δ (ppm): 1.21 (t, 3H), 4.18 (q, 2H), 4.99 (s, 2H), 7.12 (t, 1H), 7.18 (d, 1H), 7.64 (ddd, 1H), 7.72 (dd, 1H), 10.45 (s, 1H)[5] |

| ¹³C NMR | Expected signals for ethyl group carbons, methylene carbon of the acetate group, aromatic carbons, and carbonyl carbons of the ester and aldehyde. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the aldehyde and ester, and C-O stretching of the ether linkage are expected. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the molecular weight (208.21) and characteristic fragmentation patterns are expected. |

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion derived from salicylaldehyde (2-hydroxybenzaldehyde) acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetate esters.[5]

Materials:

-

2-hydroxybenzaldehyde (10 mmol)

-

Ethyl bromoacetate (13 mmol)

-

Potassium carbonate (K₂CO₃) (20 mmol)

-

N,N-Dimethylformamide (DMF), freshly distilled (50 mL)

-

Ethyl acetate (EtOAc) (200 mL)

-

Brine (3 x 50 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 2-hydroxybenzaldehyde, ethyl bromoacetate, and potassium carbonate in freshly distilled DMF is heated at 80 °C for 4 hours.

-

After cooling to room temperature, ethyl acetate is added to the reaction mixture.

-

The resulting mixture is washed three times with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure (in vacuo).

-

The crude product is purified by flash chromatography using a mixture of hexane and ethyl acetate (20:1 v/v) as the eluent.

Yield: 81%[5]

Applications as a Chemical Intermediate

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.

Synthesis of Hydroxychromanones and Benzofuranones

A significant application of this compound and its derivatives is in the photochemical synthesis of hydroxychromanones and benzofuranones.[6] This transformation proceeds via an intramolecular cyclization upon irradiation with UV light (365 nm) in dimethyl sulfoxide (DMSO).[6] This reaction highlights the utility of this intermediate in generating complex molecular architectures through environmentally benign photochemical methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic and reaction pathways involving this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. This compound | C11H12O4 | CID 345961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-formylphenoxy)acetate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, incorporating both an aldehyde and an ester functional group ortho to a phenoxy linkage, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the construction of heterocyclic scaffolds of medicinal interest. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development.

Introduction

This compound, with the chemical formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol , is a crystalline solid with a melting point of 45-47 °C.[1][2] Its strategic placement of reactive functional groups makes it an ideal precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic systems such as coumarins, chromenes, and benzofurans. These scaffolds are prevalent in numerous biologically active natural products and synthetic drugs, highlighting the importance of this compound as a key intermediate in medicinal chemistry and drug discovery.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a salicylaldehyde derivative with an ethyl haloacetate.

General Reaction Scheme

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of analogous phenoxyacetate esters.[3]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Salicylaldehyde | C₇H₆O₂ | 122.12 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | NaCl(aq) | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of salicylaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

A reported yield for this synthesis is approximately 81%.[3]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, leading to the synthesis of diverse heterocyclic systems.

Photocyclization to Chromanones and Benzofuranones

A significant application of this compound is its photocyclization to form hydroxychromanones and benzofuranones. This reaction proceeds under 365 nm irradiation in dimethyl sulfoxide (DMSO).[4]

Caption: Photocyclization of this compound.

This photochemical transformation provides an efficient route to these valuable heterocyclic cores, with reported yields ranging from 27-91%.[4] Chromanone derivatives have shown promise as selective anticancer agents.[5]

Experimental Protocol for Photocyclization: [4]

-

Prepare a solution of this compound in dimethyl sulfoxide (DMSO).

-

Irradiate the solution with a 365 nm UV lamp.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

-

Upon completion, perform an appropriate workup and purification to isolate the hydroxychromanone and benzofuranone products.

Knoevenagel Condensation for Coumarin and Chromene Synthesis

The aldehyde group of this compound readily undergoes Knoevenagel condensation with active methylene compounds. This reaction is a cornerstone for the synthesis of coumarins and chromenes, which exhibit a wide range of biological activities.[6][7][8]

General Reaction Scheme:

Caption: Knoevenagel condensation of this compound.

Experimental Protocol for Coumarin-3-carboxylic Acid Synthesis: [6][7][8]

-

To a mixture of this compound (1 equivalent) and malonic acid (1.2 equivalents), add a catalytic amount of a base such as L-proline or piperidine.

-

The reaction can be performed in a suitable solvent or under solvent-free conditions.

-

Heat the reaction mixture, monitoring its progress by TLC.

-

After completion, work up the reaction mixture by adding water and extracting with an organic solvent.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation Products:

| Active Methylene Compound | Product | Yield (%) | Reference |

| Diethyl malonate | Ethyl 2-oxo-2H-chromene-3-carboxylate | 69 | [6] |

| Methyl malonate | Methyl 2-oxo-2H-chromene-3-carboxylate | 92 | [6] |

| Malononitrile | 2-Amino-3-cyano-4H-chromene derivatives | 70-90 | [5] |

Perkin Reaction for Coumarin Synthesis

The Perkin reaction provides another route to coumarin derivatives from this compound by reacting it with an acid anhydride and its corresponding salt.[9][10][11][12][13]

General Reaction Scheme:

References

- 1. rsc.org [rsc.org]

- 2. This compound | C11H12O4 | CID 345961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. article.sapub.org [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 11. drhnsp.org [drhnsp.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Perkin reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Coumarin Synthesis via Intramolecular Cyclization of Ethyl 2-(2-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin and its derivatives represent a significant class of benzopyrone scaffolds renowned for their wide-ranging pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] Their versatile structure makes them a valuable framework in the fields of medicinal chemistry and drug discovery. While numerous synthetic routes to coumarins are well-established, such as the Pechmann, Knoevenagel, and Perkin reactions, this document focuses on a specialized application involving the intramolecular cyclization of Ethyl 2-(2-formylphenoxy)acetate.[1] This precursor, synthesized from salicylaldehyde and an appropriate ethyl haloacetate, offers a direct pathway to the coumarin core through a base- or acid-catalyzed intramolecular condensation, conceptually similar to an intramolecular aldol or Perkin-type reaction.

These notes provide detailed theoretical protocols for this cyclization, data on the synthesis of the starting material, and visualizations of the proposed reaction mechanism and experimental workflow.

Data Presentation

Synthesis of Starting Material: this compound

The precursor for the intramolecular cyclization is synthesized via a Williamson ether synthesis. A reported protocol for the synthesis of the analogous, non-brominated compound, this compound, indicates a high yield can be expected.[2]

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Formylphenol (Salicylaldehyde) | Ethyl bromoacetate | K₂CO₃ | DMF | 80 | 4-6 | 81 | [2] |

Hypothetical Intramolecular Cyclization to Coumarin

The following table presents plausible conditions and expected outcomes for the base-catalyzed intramolecular cyclization of this compound to yield coumarin. These values are illustrative and would require experimental optimization.

| Starting Material | Catalyst (Base) | Solvent | Temperature (°C) | Time (h) | Expected Product | Hypothetical Yield (%) |

| This compound | Sodium Ethoxide (NaOEt) | Ethanol | Reflux (approx. 78) | 2-4 | Coumarin | 75-85 |

| This compound | Potassium tert-butoxide (t-BuOK) | THF | Room Temp to Reflux | 1-3 | Coumarin | 70-80 |

| This compound | Triethylamine (Et₃N) | Toluene | Reflux (approx. 110) | 6-12 | Coumarin | 60-70 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar phenoxyacetate esters.[2]

Materials:

-

2-Formylphenol (Salicylaldehyde) (1.0 equivalent)

-

Ethyl bromoacetate (1.1 - 1.3 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-formylphenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Protocol 2: Hypothetical Base-Catalyzed Intramolecular Cyclization to Coumarin

This is a proposed protocol based on principles of intramolecular aldol-type condensations. Optimization of the base, solvent, and temperature may be required.

Materials:

-

This compound (1.0 equivalent)

-

Sodium ethoxide (NaOEt) (catalytic to stoichiometric amount, e.g., 0.1-1.1 equivalents)

-

Anhydrous Ethanol

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add sodium ethoxide to the solution. The amount can be varied to optimize the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of 1M HCl until the pH is approximately 7.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the coumarin product.

Visualizations

Proposed Reaction Mechanism for Intramolecular Cyclization

Caption: Proposed mechanism for the base-catalyzed intramolecular cyclization.

Experimental Workflow for Coumarin Synthesis

References

Application Notes and Protocols for Multi-Component Reactions Involving Ethyl 2-(2-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Ethyl 2-(2-formylphenoxy)acetate in multi-component reactions (MCRs), particularly focusing on the synthesis of functionalized chromene derivatives. Chromenes are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. While direct multi-component reactions explicitly detailing this compound are not extensively reported, its structural similarity to salicylaldehyde allows for its effective use in established MCR protocols for chromene synthesis. This document outlines a representative three-component reaction, providing a robust starting point for the synthesis of novel molecular entities.

Introduction to Multi-Component Synthesis of Chromenes

Multi-component reactions, which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The synthesis of chromene derivatives via MCRs often involves the reaction of a salicylaldehyde derivative, an active methylene compound, and a C-H acid. In the context of these application notes, this compound serves as the salicylaldehyde component.

The following protocol is an adaptation of a well-established three-component synthesis of tetrahydrobenzo[b]pyran derivatives, a class of compounds closely related to chromenes. This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.

Application: Synthesis of Functionalized Tetrahydrobenzo[b]pyran Derivatives

This protocol details the one-pot, three-component synthesis of 2-amino-3-cyano-4-(substituted)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives. By substituting a generic aromatic aldehyde with this compound, novel chromene structures bearing an ethoxycarbonylmethyl ether moiety can be synthesized. This functional group can be further manipulated, offering a handle for the development of compound libraries for screening purposes.

Table 1: Representative Three-Component Reaction for the Synthesis of Tetrahydrobenzo[b]pyran Derivatives

The following table summarizes the expected products and yields for the reaction of various aromatic aldehydes with malononitrile and dimedone, based on literature precedents. This data serves as a reference for the anticipated outcomes when using this compound as the aldehyde component.

| Aldehyde Component | Active Methylene Compound | C-H Acid | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorobenzaldehyde | Malononitrile | Dimedone | Piperidine (20) | Ethanol | RT | 0.5 | 95 |

| 4-Nitrobenzaldehyde | Malononitrile | Dimedone | Piperidine (20) | Ethanol | RT | 0.3 | 98 |

| Benzaldehyde | Malononitrile | Dimedone | Piperidine (20) | Ethanol | RT | 1.0 | 92 |

| This compound (Proposed) | Malononitrile | Dimedone | Piperidine (20) | Ethanol | RT | ~1.0 | Expected >90 |

Note: The data for the proposed reaction with this compound is an educated estimation based on analogous reactions.

Experimental Protocol: Synthesis of Ethyl 2-(2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)acetate

This protocol is adapted from the piperidine-catalyzed synthesis of tetrahydrobenzo[b]pyran derivatives.

Materials:

-

This compound (1 mmol, 208.21 g/mol )

-

Malononitrile (1 mmol, 66.06 g/mol )

-

Dimedone (1 mmol, 140.18 g/mol )

-